molecular formula C7H4ClFN2 B1424056 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190312-42-5

3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1424056
CAS No.: 1190312-42-5
M. Wt: 170.57 g/mol
InChI Key: ACHXCTDYMIHJFQ-UHFFFAOYSA-N
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Description

3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloropyridine with a fluorinated reagent under specific conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization and fluorination processes efficiently .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives .

Scientific Research Applications

3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1H-pyrrolo[3,2-b]pyridine
  • 6-fluoro-1H-pyrrolo[3,2-b]pyridine
  • 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine

Uniqueness

3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potency and selectivity in various applications compared to its analogs .

Properties

IUPAC Name

3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-3-10-6-1-4(9)2-11-7(5)6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHXCTDYMIHJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine
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3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 3
3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 4
3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 5
3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 6
3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine

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